molecular formula C15H21FN2O3 B2717333 (R)-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate CAS No. 1233859-99-8

(R)-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B2717333
CAS No.: 1233859-99-8
M. Wt: 296.342
InChI Key: JOAYWNSGIRYALC-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound is a pyrrolidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Enzyme Inhibition and Drug Metabolism

One area of application is in the field of drug metabolism and the study of enzyme inhibitors. For example, research on CP-533,536, a compound with a tert-butyl group involved in CYP2C8- and CYP3A-mediated metabolism, provides insight into how similar compounds might be metabolized in the human body and their potential interactions with cytochrome P450 enzymes. This knowledge is crucial for drug development, especially in understanding drug-drug interactions and optimizing pharmacokinetics (Prakash et al., 2008).

Antimicrobial Activity

Another significant area of application is in the development of antimicrobial agents. The synthesis and study of chiral 1-tert-butyl-6-fluoro-7-substituted-naphthyridones, which are characterized by aminopyrrolidine substituents similar to our compound of interest, have shown promising antimicrobial activity. These findings suggest that compounds like (R)-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate could be explored for their potential as antibacterial agents, with the stereochemistry at the pyrrolidine ring's asymmetric centers playing a critical role in their activity (Di Cesare et al., 1992).

Chemical Synthesis and Material Science

Compounds with tert-butyl groups and pyrrolidine rings are also of interest in chemical synthesis and materials science. For instance, the synthesis and characterization of aromatic polyamides based on bis(ether-carboxylic acids) or dietheramines derived from tert-butylhydroquinone highlight the utility of these compounds in creating new materials. These materials exhibit high thermal stability and are soluble in various organic solvents, making them suitable for applications in high-performance polymers and coatings (Yang et al., 1999).

Properties

IUPAC Name

tert-butyl (3R)-3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-8-7-10(9-18)20-12-6-4-5-11(16)13(12)17/h4-6,10H,7-9,17H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAYWNSGIRYALC-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=C(C(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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